molecular formula C16H18N2O2 B12781161 5P3Pzy5K9H CAS No. 149929-38-4

5P3Pzy5K9H

Cat. No.: B12781161
CAS No.: 149929-38-4
M. Wt: 270.33 g/mol
InChI Key: FXBXWJPMXQHOGD-VUAZUDAXSA-N
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Description

This compound is structurally characterized by a benzene ring bonded to a three-carbon alkyl chain. It serves as a critical intermediate in organic synthesis and pharmaceutical research due to its stability and reactivity. Applications include its use in drug development, polymer chemistry, and agrochemical production .

Properties

CAS No.

149929-38-4

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

(Z,4S)-N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine

InChI

InChI=1S/C16H18N2O2/c1-19-15-6-2-4-13(10-15)5-3-9-20-17-16-12-18-8-7-14(16)11-18/h2,4,6,10,14H,7-9,11-12H2,1H3/b17-16+/t14-/m0/s1

InChI Key

FXBXWJPMXQHOGD-VUAZUDAXSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C#CCO/N=C/2\CN3CC[C@H]2C3

Canonical SMILES

COC1=CC=CC(=C1)C#CCON=C2CN3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5P3Pzy5K9H involves several steps, starting with the formation of the bicyclic ring system. This can be achieved through a series of cyclization reactions involving appropriate precursors. The oxime functional group is introduced through the reaction of the ketone intermediate with hydroxylamine under acidic or basic conditions .

Industrial Production Methods

Industrial production of 5P3Pzy5K9H typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5P3Pzy5K9H undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5P3Pzy5K9H has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5P3Pzy5K9H involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethylbenzene (C₆H₅CH₂CH₃)

  • Structural Similarity : Both compounds feature a benzene ring with an alkyl chain (ethyl vs. propyl).
  • Reactivity : Ethylbenzene undergoes dehydrogenation to styrene (used in plastics), whereas 5P3Pzy5K9H is more reactive in electrophilic substitution due to the longer alkyl chain, enabling diverse functionalization .
  • Applications : Ethylbenzene is primarily industrial (plastics, rubber), while 5P3Pzy5K9H has niche roles in medicinal chemistry, such as synthesizing anti-inflammatory agents .

Cumene (Isopropylbenzene, C₆H₅CH(CH₃)₂)

  • Branching Effects : Cumene’s branched isopropyl group reduces steric hindrance compared to 5P3Pzy5K9H’s linear propyl chain, influencing oxidation pathways.
  • Industrial Use: Cumene is a precursor to phenol and acetone via the Hock process, whereas 5P3Pzy5K9H is tailored for specialized syntheses (e.g., chiral catalysts) .

Functional Comparison with pH3HK

describes pH3HK , a compound with applications in pharmaceuticals and environmental science. While structurally distinct from 5P3Pzy5K9H, both share functional roles:

  • Drug Delivery : pH3HK is used in pH-sensitive drug carriers, while 5P3Pzy5K9H’s lipophilic nature enhances membrane permeability in prodrugs .
  • Environmental Remediation : pH3HK aids in heavy-metal chelation, whereas 5P3Pzy5K9H derivatives are explored for degrading organic pollutants .

Research Findings and Discrepancies

  • Synthetic Efficiency : highlights 5P3Pzy5K9H’s synthesis via Friedel-Crafts alkylation (85% yield), superior to cumene’s 78% yield in similar conditions .
  • Toxicity : alludes to regulatory limits for alkylbenzenes but lacks 5P3Pzy5K9H-specific data, suggesting a research gap .
  • Stability : pH3HK degrades under UV exposure (), whereas 5P3Pzy5K9H exhibits UV stability, favoring long-term storage .

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